![molecular formula C18H15ClN2O2 B2464837 N-(4-chlorophenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 953153-59-8](/img/structure/B2464837.png)
N-(4-chlorophenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
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Overview
Description
Scientific Research Applications
Corrosion Inhibition
Research has shown the utility of isoxazoline and acetamide derivatives as corrosion inhibitors. These compounds, including those with long alkyl side chains, have been synthesized and evaluated for their corrosion prevention efficiencies. The best inhibition was generally achieved at specific concentrations in acidic media, showcasing their potential in protecting metals from corrosion in industrial applications (Yıldırım & Cetin, 2008).
Photovoltaic Efficiency and Ligand Protein Interactions
Another study involved synthesizing bioactive benzothiazolinone acetamide analogs and investigating their photovoltaic efficiency for potential use in dye-sensitized solar cells (DSSCs). These compounds showed good light-harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, the study explored the compounds' interactions with Cyclooxygenase 1 (COX1) through molecular docking, indicating potential therapeutic applications (Mary et al., 2020).
Antibacterial Activity
Compounds with acetamide derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains. The study highlighted the importance of structural and physicochemical parameters in enhancing the compounds' efficacy, providing insights into the development of new antibacterial agents (Desai et al., 2008).
Anticancer Activity
Research on N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05) demonstrated potent antitumor activity against various cancer cells in vitro. The compound induced apoptosis in human hepatocellular carcinoma cells by disrupting microtubule assembly, highlighting its potential as a novel therapeutic agent for cancer treatment (Wu et al., 2009).
Herbicidal Activity
Studies on 2-(5-isoxazolyloxy)acetamide derivatives showed significant herbicidal activities against various upland weeds without affecting cotton. These findings suggest the potential of such derivatives in agricultural applications for weed control (Kai et al., 1998).
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-2-4-13(5-3-12)17-10-16(21-23-17)11-18(22)20-15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFSQUJNMVBDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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